molecular formula C10H8ClNO3S B1633553 BENAZOLIN-METHYL ESTER

BENAZOLIN-METHYL ESTER

Cat. No.: B1633553
M. Wt: 257.69 g/mol
InChI Key: ZCDHYAMAXOZQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benazolin-methyl ester (methyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) is a synthetic organic compound with the CAS number 476168-17-9 and a molecular formula of C₁₆H₂₅NO₈ . Structurally, it features a benzoate backbone substituted with an amino group at position 2 and two 2-methoxyethoxy groups at positions 4 and 5. This compound is likely used in agrochemical applications, given that benazolin derivatives are known herbicides.

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

methyl 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C10H8ClNO3S/c1-15-8(13)5-12-9-6(11)3-2-4-7(9)16-10(12)14/h2-4H,5H2,1H3

InChI Key

ZCDHYAMAXOZQDI-UHFFFAOYSA-N

SMILES

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O

Canonical SMILES

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=O

Origin of Product

United States

Preparation Methods

The synthesis of BENAZOLIN-METHYL ESTER typically involves the cyclization of 2-aminothiophenols with chloroformates or phosgene, followed by esterification with methanol. The reaction conditions often require the presence of a base such as pyridine or triethylamine to facilitate the cyclization process . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

BENAZOLIN-METHYL ESTER undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

BENAZOLIN-METHYL ESTER has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of BENAZOLIN-METHYL ESTER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares benazolin-methyl ester with three structurally related methyl esters:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Primary Applications (Inferred)
This compound 476168-17-9 C₁₆H₂₅NO₈ 367.37 g/mol Amino group, bis(2-methoxyethoxy) substituents Agrochemicals (herbicide)
(N-Benzoyl)glycylglycine methyl ester 51514-00-2 C₁₂H₁₄N₂O₄ 250.25 g/mol Peptide backbone, benzoyl group Pharmaceutical synthesis
Fluorescein methyl ester Not provided C₂₁H₁₄O₅ 346.33 g/mol Xanthene ring, fluorescent benzoate moiety Biological imaging/dye

Key Observations :

  • This compound has the highest molecular weight among the listed compounds, attributed to its bulky 2-methoxyethoxy substituents .
  • (N-Benzoyl)glycylglycine methyl ester is a smaller, peptide-like molecule, suggesting utility in drug development or biochemical assays .
  • Fluorescein methyl ester contains a xanthene ring system, enabling fluorescence, which is absent in the other compounds .

Functional and Regulatory Differences

  • This compound: No direct regulatory restrictions are noted in the evidence. However, its parent compound (benazolin) is regulated as a herbicide in multiple jurisdictions.
  • (N-Benzoyl)glycylglycine methyl ester: Limited safety data are available, but its peptide-like structure implies handling precautions typical of laboratory reagents .
  • Fluorescein methyl ester : Widely used in biological staining, with safety protocols emphasizing avoidance of inhalation or skin contact .

Regulatory Status :

  • A structurally unrelated methyl ester, (+)-ethyl[(α-methylbenzyl)]imidazole-5'-xylate (CAS 33125-97-2), has faced regulatory restrictions in unspecified countries due to toxicity concerns . This highlights the variability in methyl ester regulations based on substituent groups.

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